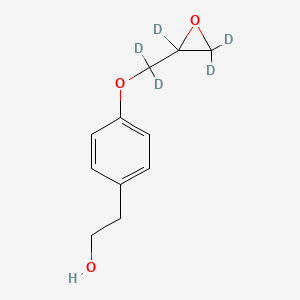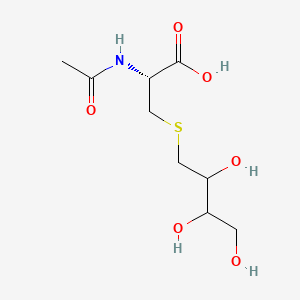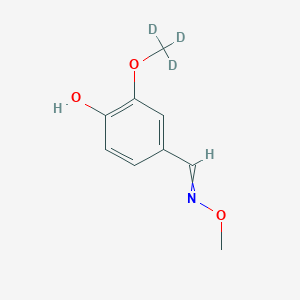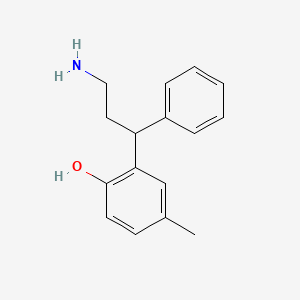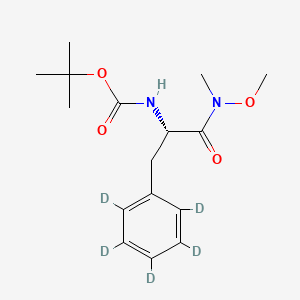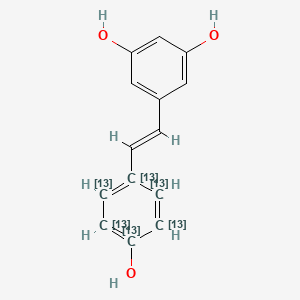
Resveratrol-13C6
Overview
Description
Resveratrol-13C6 is a labeled variant of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts. The “13C6” label indicates that six carbon atoms in the resveratrol molecule are replaced with the carbon-13 isotope, which is useful for tracing and studying the compound in various scientific applications. Resveratrol is known for its antioxidant, anti-inflammatory, and potential anticancer properties, making it a subject of extensive research in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Resveratrol, a natural polyphenol, has been shown to interact with a variety of molecular targets. It primarily interacts with SIRT1, a sirtuin protein that plays a crucial role in health maintenance . Other significant targets include AKT1, TP53, IL6, CASP3, VEGFA, TNF, MYC, MAPK3, MAPK8, and ALB .
Mode of Action
Resveratrol’s interaction with its targets leads to a multitude of changes. It has been shown to induce SIRT1 and modulate the circadian rhythm at the cellular and organismal levels . It also decreases the TLR-4 expression and induces the development of IL-6, NO, and iNOS induced by LPS, inhibits IκBα phosphorylation, subsequently preventing NF-κB p65 translocation from the cytoplasm to the nucleus .
Biochemical Pathways
Resveratrol influences several biochemical pathways. It has been shown to enhance the production of resveratrol in S. cerevisiae by combining phenylalanine and tyrosine pathways . It also modulates the circadian rhythm, a system regulating behavior and function of the human body .
Pharmacokinetics
Resveratrol exhibits low bioavailability and solubility, requiring large doses that can cause nausea and GI distress . A highly bioavailable resveratrol preparation, jotroltm, has shown promising results in increasing the bioavailability of resveratrol via lymphatic system absorption .
Result of Action
Resveratrol has a wide range of molecular and cellular effects. It limits glucose absorption in the intestines, promotes glycogen formation in the liver, boosts insulin secretion in pancreatic cells, enhances insulin receptiveness in muscle cells, and inhibits triglyceride production in fat cells . It also exhibits antioxidant, anti-inflammatory, immunomodulatory, glucose and lipid regulatory, neuroprotective, and cardiovascular protective effects .
Action Environment
Environmental factors play a significant role in influencing the action of resveratrol. Light is the predominant environmental factor that synchronizes circadian rhythms in mammals, which resveratrol has been shown to modulate .
Biochemical Analysis
Biochemical Properties
Resveratrol-13C6 interacts with a variety of enzymes, proteins, and other biomolecules. It is known to exhibit neuroprotective effects in many neurological disorders via autophagy modulation
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been observed to promote motor coordination and improve remyelination in mice . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is believed to activate autophagic pathways that may involve SIRT1/FoxO1 activation . This activation is thought to be responsible for its neuroprotective effects and its ability to enhance myelin repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that it can dampen cuprizone-induced demyelination and partially enhance myelin repair through modulation of the autophagic flux . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . Research is ongoing to understand how this compound influences its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Resveratrol-13C6 typically involves the incorporation of carbon-13 labeled precursors into the resveratrol molecule. One common method is the use of labeled phenylalanine or tyrosine as starting materials. These precursors undergo enzymatic or chemical transformations to form resveratrol. The key steps include:
Deamination: Tyrosine is converted to p-coumaric acid via tyrosine ammonia lyase.
CoA Attachment:
p-Coumaric acid is converted to p-coumaroyl-CoA by 4-coumarate-CoA ligase. p-Coumaroyl-CoA undergoes condensation with three molecules of malonyl-CoA, catalyzed by stilbene synthase, to form resveratrol.Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation using genetically engineered microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of resveratrol from labeled precursors. The fermentation process is optimized to maximize yield and purity of the labeled compound.
Chemical Reactions Analysis
Types of Reactions
Resveratrol-13C6 undergoes various chemical reactions, including:
Oxidation: Resveratrol can be oxidized to form quinones and other oxidative products.
Reduction: Reduction of resveratrol can lead to the formation of dihydroresveratrol.
Substitution: Resveratrol can undergo substitution reactions, such as O-methylation and glycosylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Enzymes like O-methyltransferase and glycosyltransferase are used for specific substitutions.
Major Products
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydroresveratrol.
Substitution: Methylated and glycosylated resveratrol derivatives.
Scientific Research Applications
Resveratrol-13C6 is widely used in scientific research due to its labeled carbon atoms, which allow for precise tracking and analysis. Some key applications include:
Chemistry: Studying the metabolic pathways and degradation of resveratrol in various environments.
Biology: Investigating the bioavailability, distribution, and metabolism of resveratrol in living organisms.
Medicine: Exploring the therapeutic potential of resveratrol in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Developing resveratrol-based nutraceuticals and pharmaceuticals.
Comparison with Similar Compounds
Resveratrol-13C6 can be compared with other similar polyphenolic compounds, such as:
Pterostilbene: A dimethylated derivative of resveratrol with higher bioavailability and similar biological activities.
Piceatannol: A hydroxylated derivative of resveratrol with potent anti-inflammatory
Properties
IUPAC Name |
5-[(E)-2-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+/i3+1,4+1,5+1,6+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-OYESDQHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1O)O)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676131 | |
| Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185247-70-4 | |
| Record name | 5-{(E)-2-[4-Hydroxy(~13~C_6_)phenyl]ethenyl}benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1185247-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


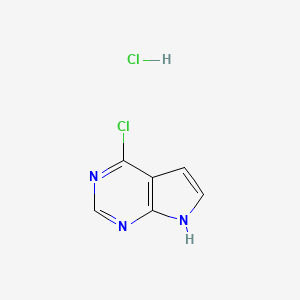

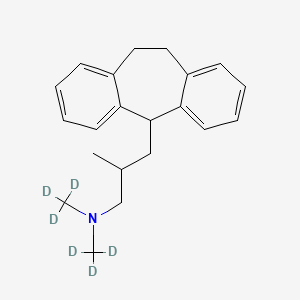
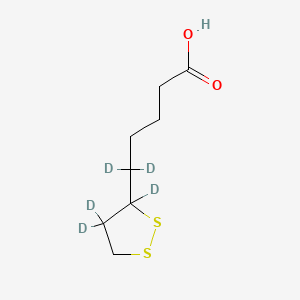
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

